Chiral Resolution Potential: Unique Access to Enantiopure α-Fluorinated Secondary Alcohols
The target compound, as a racemic secondary alcohol, can be resolved via chemoenzymatic methods to yield highly enantiopure alcohols, a capability absent in close tertiary alcohol analogs. The alcohol dehydrogenase from Lactobacillus kefir achieves an enantiomeric excess of 95–>99% with up to 98% yield for this class of pyridine-based α-fluorinated secondary alcohols [1]. In contrast, the tertiary alcohol analog 2-(2-Fluoropyridin-3-yl)propan-2-ol (CAS 40247-48-1) lacks a chiral center and cannot undergo this stereoselective transformation .
| Evidence Dimension | Enantiomeric excess achievable via chemoenzymatic reduction |
|---|---|
| Target Compound Data | 95–>99% ee, up to 98% yield |
| Comparator Or Baseline | 2-(2-Fluoropyridin-3-yl)propan-2-ol (CAS 40247-48-1) - no chiral center; resolution not possible |
| Quantified Difference | Not applicable - comparator is achiral |
| Conditions | Alcohol dehydrogenase from Lactobacillus kefir; α-halogenated acyl precursor reduction; reaction conditions as per Broese et al. 2021 |
Why This Matters
Procurement of the racemic target compound enables downstream access to both enantiomers in high optical purity, a critical requirement for developing chiral drug candidates where stereochemistry dictates target binding and safety profiles.
- [1] Broese T, Ehlers P, Langer P, von Langermann J. Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem. 2021;22(23):3314-3318. doi:10.1002/cbic.202100392 View Source
